3-(3-甲基呋喃-2-基)-3-氧代丙腈

描述

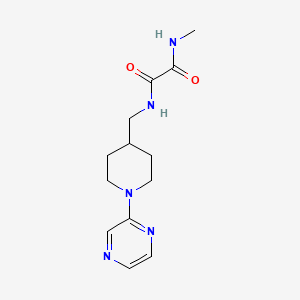

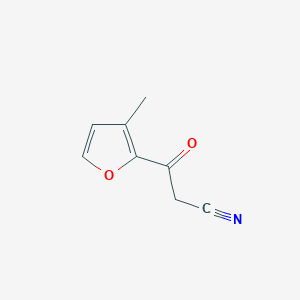

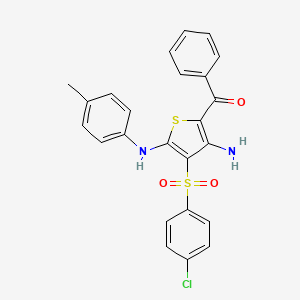

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile is a chemical compound that is part of a broader class of 3-oxopropanenitriles. These compounds are of significant interest in organic chemistry due to their potential as precursors for the synthesis of various heterocyclic compounds. The compound features a 3-methylfuran moiety attached to a nitrile group through a 3-oxopropane linker.

Synthesis Analysis

The synthesis of 3-oxopropanenitriles, including derivatives such as 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile, can be achieved through electrophilic cyanoacetylation of heterocycles with mixed anhydrides. This method involves the use of acetic or trifluoroacetic anhydride mixed with cyanoacetic acid in the presence of a catalyst like Mg(ClO4)2·2H2O . This approach is noted for its simplicity and efficiency, and it can be applied to a wide range of heterocyclic compounds as well as electron-poor aromatic compounds.

Molecular Structure Analysis

The molecular structure of 3-oxopropanenitriles is characterized by the presence of a nitrile group (C≡N) and a 3-oxopropane moiety. The specific structure of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile would include a 3-methylfuran ring, which is known for its electron-donating properties due to the alkyl group at the 3-position.

Chemical Reactions Analysis

3-Oxopropanenitriles undergo various chemical reactions, including oxidative cyclization. For instance, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate leads to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides . Similarly, the treatment of these nitriles with conjugated alkenes results in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles . Radical addition reactions promoted by cerium(IV) ammonium nitrate and manganese(III) acetate have also been reported to afford 5-ethenyl-4,5-dihydrofuran-3-carbonitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-oxopropanenitriles are influenced by their functional groups. The nitrile group contributes to the compound's polarity and reactivity, making it a good candidate for nucleophilic addition reactions. The 3-oxopropane part of the molecule can affect the compound's solubility and boiling point. While the specific physical properties of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile are not detailed in the provided papers, similar compounds have been characterized by IR, 1H-NMR, 13C-NMR, and HRMS spectra, which provide insights into their molecular structures .

科学研究应用

氧化环化和杂环化合物的合成:Yılmaz 等人(2005 年)的研究展示了在氧化环化中使用 3-氧代丙腈来合成含有杂环的 4,5-二氢呋喃-3-碳腈。此过程涉及不同 3-氧代丙腈与共轭烯烃的反应,由醋酸锰(III)介导,生成化合物的产率在 45-93% 之间 (Yılmaz, Uzunalioğlu, & Pekel, 2005).

3-(1H-吲哚-3-基)-3-氧代丙腈的化学:Fadda 等人(2014 年)的一篇综述重点介绍了从 3-(1H-吲哚-3-基)-3-氧代丙腈合成各种杂环化合物的办法。该研究展示了该化合物作为杂环化合物的反应性和重要性 (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

新型化合物的抗菌活性:Abdel‐Aziz、Mekawey 和 Dawood(2009 年)的一项研究调查了几种由 3-甲基苯并呋喃-2-基衍生物合成的化合物的抗菌活性。这些化合物对各种真菌和细菌物种表现出显著的活性 (Abdel‐Aziz, Mekawey, & Dawood, 2009).

由硝酸铈(IV)铵和醋酸锰(III)促进的自由基加成:Hocaoglu 和 Yılmaz(2019 年)探讨了 3-氧代丙腈与 1,3-丁二烯衍生物的自由基加成。此过程生成 5-乙烯基-4,5-二氢呋喃-3-碳腈,其特征在于各种光谱方法 (Hocaoglu & Yılmaz, 2019).

通过烯胺腈进行杂环合成:Dawood、Farag 和 Kandeel(1999 年)报告了合成各种包含苯并噻唑部分的杂环化合物的过程。他们使用 3-(苯并噻唑-2-基)-3-氧代丙腈作为该合成的基础 (Dawood, Farag, & Kandeel, 1999).

大气降解研究:Tapia 等人(2010 年)对 3-甲基呋喃与大气氧化剂的反应动力学和产物进行了一项研究。该研究有助于理解此类反应的大气影响 (Tapia, Villanueva, Salgado, Cabañas, Martínez, & Martín, 2010).

属性

IUPAC Name |

3-(3-methylfuran-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEIMNXPXKBZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)